Trihexylphosphine

Overview

Description

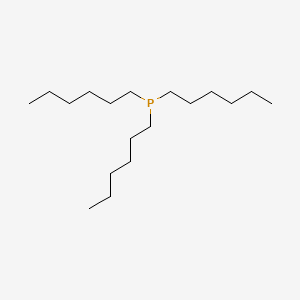

Trihexylphosphine is an organophosphorus compound with the chemical formula C18H39P. It is a colorless liquid with a strong odor and is widely used in organic synthesis . This compound is known for its role as a ligand in coordination chemistry and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Trihexylphosphine is a phosphine compound that is primarily used as a reagent in organic synthesis

Mode of Action

It is known to participate in various chemical reactions as a reagent . For instance, it can act as a reducing agent in some reactions .

Biochemical Pathways

It is known to participate in various chemical reactions, potentially affecting multiple pathways depending on the context of its use .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is used. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .

Biochemical Analysis

Biochemical Properties

Trihexylphosphine plays a significant role in biochemical reactions, primarily as a ligand in coordination chemistry. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, this compound can form complexes with transition metals, which are crucial in catalyzing reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. These interactions are typically characterized by the formation of stable metal-phosphine bonds, which enhance the reactivity and selectivity of the metal center .

Cellular Effects

This compound influences various cellular processes by interacting with cellular proteins and enzymes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can influence the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, this compound can inhibit the activity of certain oxidases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions but can degrade when exposed to air or moisture. Over time, this degradation can lead to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions without causing significant toxicity. At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in maximal biochemical activity without adverse effects. Beyond this range, the risk of toxicity increases significantly .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can participate in redox reactions, acting as a reducing agent in some contexts. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways. This can result in changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its transport across cellular membranes, ensuring its proper localization within the cell. These interactions can also affect the accumulation of this compound in certain cellular compartments, influencing its overall activity and function .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can participate in metabolic reactions. Its subcellular localization is crucial for its activity, as it ensures that this compound interacts with the appropriate biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexylphosphine can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with hexylmagnesium chloride. The reaction is typically carried out at low temperatures, around -5°C, and involves the slow addition of phosphorus trichloride to the reaction mixture over a period of about 2 hours. The mixture is then stirred for an additional 2 hours .

Another method involves the use of phosphorus trichloride and hexyl lithium. This reaction also requires careful control of temperature and reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified through vacuum distillation, where the fraction is collected at 140-142°C under high vacuum .

Chemical Reactions Analysis

Types of Reactions

Trihexylphosphine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound oxide.

Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other groups.

Coordination: This compound acts as a ligand and forms coordination complexes with transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Coordination: Transition metals like palladium and platinum are commonly used to form coordination complexes with this compound.

Major Products Formed

Oxidation: this compound oxide.

Substitution: Various substituted phosphines depending on the reagents used.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Trihexylphosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.

Biology: this compound derivatives are used in the study of biological systems and enzyme mechanisms.

Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

Industry: This compound is used in the production of fine chemicals and as a catalyst in various industrial processes

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: Another common organophosphorus compound with the formula C18H15P.

Triethylphosphine: A smaller organophosphorus compound with the formula C6H15P.

Uniqueness of Trihexylphosphine

This compound is unique due to its longer alkyl chains, which provide different steric and electronic properties compared to other phosphines. This makes it particularly useful in the formation of coordination complexes with specific geometries and reactivities .

Biological Activity

Trihexylphosphine (THP) is a phosphine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article provides an in-depth exploration of THP's biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis and Properties

This compound can be synthesized through several methods, including the reaction of hexyl bromide with triphenylphosphine in the presence of a base. The resulting compound is a colorless liquid with a characteristic odor. Its structural formula is , and it is known for its excellent solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉P |

| Molecular Weight | 284.49 g/mol |

| Boiling Point | 330 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of THP is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. Some key mechanisms include:

- Antioxidant Activity : THP has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Metal Ion Coordination : The phosphine group can coordinate with metal ions, influencing enzymatic activities and cellular processes.

- Cell Membrane Interaction : THP can integrate into cell membranes, potentially altering membrane fluidity and permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of THP. For instance, a study demonstrated that THP could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

- Case Study : In vitro experiments showed that treatment with THP resulted in a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM) across different cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| LNCaP (Prostate Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Reactive oxygen species generation |

Antimicrobial Activity

THP also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : In one study, THP demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 100 µg/mL.

Table 3: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Bacteriostatic |

| Escherichia coli | 75 | Bactericidal |

Properties

IUPAC Name |

trihexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZZZGJWXOHLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCP(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194493 | |

| Record name | Trihexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4168-73-4 | |

| Record name | Trihexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Trihexylphosphine oxide in metal extraction, and how does its structure contribute to this function?

A1: this compound oxide acts as an extractant, selectively binding to certain metal ions in solution and transferring them to an immiscible organic phase. [] This process relies on the electron-donating ability of the oxygen atom in the Phosphine oxide group. This oxygen atom forms a coordination complex with the metal ion, effectively drawing it into the organic phase. The three hexyl chains attached to the phosphorus atom contribute to the molecule's solubility in organic solvents, which is crucial for efficient extraction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.